molecular formula C10H9ClN2O4S B1296324 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid CAS No. 6534-33-4

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B1296324
CAS No.: 6534-33-4
M. Wt: 288.71 g/mol
InChI Key: QZFQLZZNYXSEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative. It has a molecular formula of C10H10N2O4S and a molecular weight of 288.71 g/mol. This compound is integral in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . This reaction forms the pyrazole ring, which is then further functionalized to introduce the sulfonic acid group and the chlorine atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrans.

Scientific Research Applications

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:

    Heterocyclic Compound Synthesis: It is used in the synthesis of heterocyclic compounds, which are essential for developing new medications and materials with unique properties.

    Anticancer Agents: The compound is utilized in the development of anticancer agents through the Knoevenagel condensation process.

    Antioxidant and Antimicrobial Properties: Derivatives of this compound exhibit significant antioxidant and antimicrobial properties, making it useful in developing natural safeguard food additives and potential medicinal applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its role as a building block in the synthesis of more complex molecules. It participates in various chemical reactions, such as condensation and substitution, to form compounds with biological activities. The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom.

    4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom and has a different substitution pattern on the benzene ring.

Uniqueness

The presence of the chlorine atom in 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid makes it unique compared to its similar compounds. This chlorine atom can participate in various substitution reactions, providing a versatile platform for synthesizing a wide range of derivatives with potential biological activities.

Properties

IUPAC Name

3-chloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-3-2-7(5-8(9)11)18(15,16)17/h2-3,5H,4H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFQLZZNYXSEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983964
Record name 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6534-33-4
Record name NSC145012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.